Cas no 31608-22-7 (2-(4-Bromobutoxy)oxane)
2-(4-Bromobutoxy)oxane Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Bromobutoxy)tetrahydro-2H-pyran
- 2-(4-bromobutoxy)oxane
- 2H-Pyran,2-(4-bromobutoxy)tetrahydro-
- 4-bromobutyl 2-tetrahydropyranyl ether
- 4-bromobutyl tetrahydropyran-2-yl ether
- 2-(4-Bromobutoxy)oxane
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- MDL: MFCD06654117
- Inchi: 1S/C9H17BrO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2
- InChI Key: DFXFQWZHKKEJDM-UHFFFAOYSA-N
- SMILES: BrCCCCOC1CCCCO1
Computed Properties
- Exact Mass: 236.04100
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
Experimental Properties
- Density: 1.29
- Boiling Point: 284.9°C at 760 mmHg
- Refractive Index: 1.4780-1.4820
- PSA: 18.46000
- LogP: 2.70470
2-(4-Bromobutoxy)oxane Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:<0°C
2-(4-Bromobutoxy)oxane Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-Bromobutoxy)oxane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3186-5g |
2-(4-Bromobutoxy)oxane |
31608-22-7 | 98.0%(GC) | 5g |
¥2960.0 | 2022-05-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B840557-1g |
2-(4-Bromobutoxy)tetrahydro-2H-pyran |
31608-22-7 | 95% | 1g |
428.40 | 2021-05-17 | |
| Chemenu | CM181692-5g |
2-(4-bromobutoxy)tetrahydro-2H-pyran |
31608-22-7 | 95% | 5g |
$206 | 2021-08-05 | |
| Chemenu | CM181692-10g |
2-(4-bromobutoxy)tetrahydro-2H-pyran |
31608-22-7 | 95% | 10g |
$365 | 2021-08-05 | |
| TRC | B681983-100mg |
2-(4-Bromobutoxy)oxane |
31608-22-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B681983-250mg |
2-(4-Bromobutoxy)oxane |
31608-22-7 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B681983-500mg |
2-(4-Bromobutoxy)oxane |
31608-22-7 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B681983-1g |
2-(4-Bromobutoxy)oxane |
31608-22-7 | 1g |
$ 98.00 | 2023-04-18 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153127-1g |
2-(4-Bromobutoxy)oxane |
31608-22-7 | 98% | 1g |
¥592.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153127-250mg |
2-(4-Bromobutoxy)oxane |
31608-22-7 | 98% | 250mg |
¥185.90 | 2023-09-04 |
2-(4-Bromobutoxy)oxane Suppliers
2-(4-Bromobutoxy)oxane Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-(4-Bromobutoxy)oxane
Professional Introduction to Compound with CAS No 31608-22-7 and Product Name 2-(4-Bromobutoxy)oxane
2-(4-Bromobutoxy)oxane, identified by the Chemical Abstracts Service Number (CAS No) 31608-22-7, is a significant compound in the realm of chemical and pharmaceutical research. This compound, featuring a unique structure that combines an oxane ring with a bromobutoxy side chain, has garnered attention due to its versatile applications in synthetic chemistry and drug development. The oxane ring, a six-membered cyclic ether, provides stability and reactivity that makes it an attractive scaffold for medicinal chemists. Meanwhile, the presence of the 4-bromobutoxy group introduces a reactive site that can be exploited for further functionalization, making this compound a valuable intermediate in the synthesis of more complex molecules.
The 4-bromobutoxy moiety, in particular, is a key feature that enhances the utility of 2-(4-Bromobutoxy)oxane. Bromoalkyl groups are well-known for their ability to participate in various chemical transformations, including cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. These reactions are pivotal in constructing carbon-carbon bonds, which are essential for the development of novel pharmaceuticals. The reactivity of the bromine atom allows for controlled modifications, enabling chemists to tailor the compound's properties for specific applications.
In recent years, there has been a surge in research focused on developing new methodologies for constructing complex organic molecules. 2-(4-Bromobutoxy)oxane has emerged as a crucial building block in this context. Its ability to undergo selective functionalization makes it an ideal candidate for generating libraries of compounds for high-throughput screening. This approach is particularly valuable in drug discovery pipelines, where rapid identification of bioactive molecules is essential.
One of the most compelling applications of 2-(4-Bromobutoxy)oxane is in the field of polymer chemistry. The oxane ring's stability and flexibility make it an excellent component for designing polymers with tailored mechanical and thermal properties. Additionally, the 4-bromobutoxy group can be used to introduce specific functionalities that enhance material performance. For instance, polymers functionalized with bromoalkyl groups can be further modified via radical reactions to create cross-linked networks with enhanced durability and resistance to environmental degradation.
The pharmaceutical industry has also explored the potential of 2-(4-Bromobutoxy)oxane as a precursor for drug candidates. The compound's structural features allow for easy incorporation into larger molecules through various synthetic routes. For example, researchers have utilized 2-(4-Bromobutoxy)oxane to synthesize novel kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromine atom serves as a handle for introducing additional functional groups that can modulate binding affinity and selectivity.
Recent advancements in computational chemistry have further highlighted the importance of 2-(4-Bromobutoxy)oxane. Molecular modeling studies have demonstrated that this compound can be effectively used as a scaffold for designing molecules with specific biological activities. By leveraging computational tools, researchers can predict how modifications to the 4-bromobutoxy group will affect the compound's overall properties. This predictive capability accelerates the drug discovery process by allowing chemists to focus on the most promising candidates.
The versatility of 2-(4-Bromobutoxy)oxane extends beyond its role as an intermediate in organic synthesis. It has also been explored as a component in materials science applications. For instance, researchers have investigated its use in creating liquid crystals with unique optical properties. The combination of the oxane ring and the bromobutoxy group provides a balance between rigidity and flexibility, which is essential for designing materials with desired characteristics.
In conclusion, 2-(4-Bromobutoxy)oxane (CAS No 31608-22-7) represents a remarkable compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for synthetic chemists, pharmaceutical researchers, and materials scientists alike. As our understanding of chemical transformations continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its importance in modern science.
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